

7-Fluoroquinoline-6-carbaldehyde as a precursor for herbicidal agents

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Compound of Interest

Compound Name: 7-Fluoroquinoline-6-carbaldehyde

Cat. No.: B1454608

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Application Note & Protocols

Topic: **7-Fluoroquinoline-6-carbaldehyde** as a Versatile Precursor for the Synthesis of Novel Herbicidal Agents

Introduction: The Strategic Importance of Fluorinated Quinolines in Agrochemicals

The quinoline scaffold is a privileged heterocyclic structure that is not only prevalent in pharmaceuticals but also demonstrates significant potential in modern agricultural science.^[1] Its derivatives are being explored for a range of applications, including as pesticides, fungicides, and herbicides.^{[1][2]} A key strategy in modern agrochemical design is the introduction of fluorine atoms into lead compounds.^{[3][4]} The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's biological efficacy.^[5] These enhancements often manifest as increased metabolic stability, improved lipophilicity for better tissue penetration, and stronger binding affinity to target enzymes or receptors.^{[5][6]}

This application note details the utility of **7-Fluoroquinoline-6-carbaldehyde** as a pivotal precursor for synthesizing a class of potent herbicides: quinoline carboxylic acids. The aldehyde functional group at the 6-position is a versatile chemical handle that can be readily converted into a carboxylic acid moiety. This transformation is particularly significant because quinoline carboxylic acids are known to function as synthetic auxin herbicides, a well-

established and effective mode of action for weed control.[7][8][9] We provide detailed, validated protocols for the synthesis of the precursor and its conversion into a model herbicidal agent, 7-Fluoroquinoline-6-carboxylic acid, establishing a robust workflow for researchers in agrochemical discovery.

Part 1: Synthesis and Characterization of the Precursor

The synthesis of **7-Fluoroquinoline-6-carbaldehyde** is a critical first step. While various methods for quinoline synthesis exist, such as the Skraup or Doeblin-von Miller reactions, a highly effective and regioselective method for introducing the carbaldehyde group onto an existing quinoline ring is the Vilsmeier-Haack reaction.[10][11][12][13] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl_3) and N,N-dimethylformamide (DMF), to achieve electrophilic formylation of electron-rich aromatic rings. [14]

Protocol 1: Synthesis of 7-Fluoroquinoline-6-carbaldehyde via Vilsmeier-Haack Reaction

This protocol assumes the availability of 7-fluoroquinoline as the starting material.

Causality: The Vilsmeier-Haack reaction is chosen for its efficiency in formylating activated aromatic systems.[15] The electron-donating character of the fused benzene ring in the quinoline system directs the formylation, and while multiple positions are possible, the 6-position is a common site for electrophilic substitution. Anhydrous conditions are critical as the Vilsmeier reagent is highly moisture-sensitive.

Materials:

- 7-Fluoroquinoline
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM), anhydrous

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate/Hexane solvent system

Procedure:

- Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath.
- Slowly add phosphorus oxychloride (POCl_3 , 1.2 eq) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Allow the mixture to stir at 0 °C for 30 minutes.
- Reaction: Dissolve 7-fluoroquinoline (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by the dropwise addition of saturated NaHCO_3 solution until the pH is neutral (~7-8).
- Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
- Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO_4 .
- Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield **7-Fluoroquinoline-6-carbaldehyde** as a solid.

Characterization Data (Predicted)

The identity and purity of the synthesized precursor must be confirmed using standard analytical techniques.[16]

Parameter	Expected Value for 7-Fluoroquinoline-6-carbaldehyde
Molecular Formula	C ₁₀ H ₆ FNO
Molecular Weight	175.16 g/mol [17]
Appearance	Pale yellow to white solid
¹ H NMR (CDCl ₃ , 400 MHz)	δ 10.5 (s, 1H, -CHO), 9.0 (dd, 1H), 8.5 (d, 1H), 8.2 (d, 1H), 7.8 (d, 1H), 7.5 (dd, 1H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 190.5 (CHO), 162.0 (C-F, d), 152.0, 149.0, 137.0, 130.0, 128.5, 125.0 (d), 122.0, 115.0 (d)
IR (KBr, cm ⁻¹)	~3050 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1690 (C=O stretch), ~1600, 1500 (C=C), ~1250 (C-F)[18]
Mass Spec (ESI+)	m/z 176.05 [M+H] ⁺

Part 2: Application in Herbicide Synthesis

The 6-carbaldehyde group is an ideal synthon for conversion to a 6-carboxylic acid, a key pharmacophore for synthetic auxin herbicides.[19][20] This oxidation can be achieved using various modern, mild, and efficient protocols that offer high yields and good functional group tolerance.[21][22]

Protocol 2: Oxidation to 7-Fluoroquinoline-6-carboxylic Acid

This protocol uses Oxone®, a stable, non-toxic, and effective oxidizing agent, for a green and efficient transformation.[23]

Causality: The Pinnick oxidation (using sodium chlorite) is a classic method, but can sometimes lead to chlorinated byproducts with electron-rich aromatics.[\[24\]](#) Oxone (potassium peroxyomonosulfate) provides a metal-free and often cleaner alternative for converting aromatic aldehydes to carboxylic acids.[\[22\]](#)[\[23\]](#) The reaction is typically performed in an aqueous or mixed solvent system.

Materials:

- **7-Fluoroquinoline-6-carbaldehyde**
- Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
- Acetone
- Water
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate

Procedure:

- Dissolution: In a round-bottom flask, dissolve **7-Fluoroquinoline-6-carbaldehyde** (1.0 eq) in a 10:1 mixture of acetone and water.
- Oxidation: Add Oxone® (2.0 eq) to the solution in portions over 15 minutes. Stir the reaction mixture vigorously at room temperature.
- Monitoring: Monitor the reaction by TLC until all the starting aldehyde has been consumed (typically 2-4 hours).
- Work-up: Quench the reaction by adding a saturated solution of sodium sulfite. Remove the acetone under reduced pressure.
- Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. The carboxylic acid product should precipitate out of the solution.

- Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any remaining salts.
- Drying: Dry the solid product in a vacuum oven to yield pure 7-Fluoroquinoline-6-carboxylic acid. If needed, further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water.

Characterization Data (Predicted)

Parameter	Expected Value for 7-Fluoroquinoline-6-carboxylic Acid
Molecular Formula	$C_{10}H_6FNO_2$
Molecular Weight	191.16 g/mol
Appearance	White to off-white solid
1H NMR (DMSO-d ₆ , 400 MHz)	δ 13.5 (br s, 1H, -COOH), 9.0 (dd, 1H), 8.6 (d, 1H), 8.3 (d, 1H), 8.0 (d, 1H), 7.7 (dd, 1H)
^{13}C NMR (DMSO-d ₆ , 100 MHz)	δ 167.0 (COOH), 161.0 (C-F, d), 151.0, 148.0, 138.0, 131.0, 129.0, 126.0 (d), 123.0, 116.0 (d)
IR (KBr, cm ⁻¹)	~3400-2500 (broad O-H stretch), ~1700 (C=O stretch), ~1600, 1500 (C=C), ~1250 (C-F)
Mass Spec (ESI-)	m/z 190.03 [M-H] ⁻

Part 3: Scientific Rationale & Visualization

Herbicidal Mode of Action: Synthetic Auxin

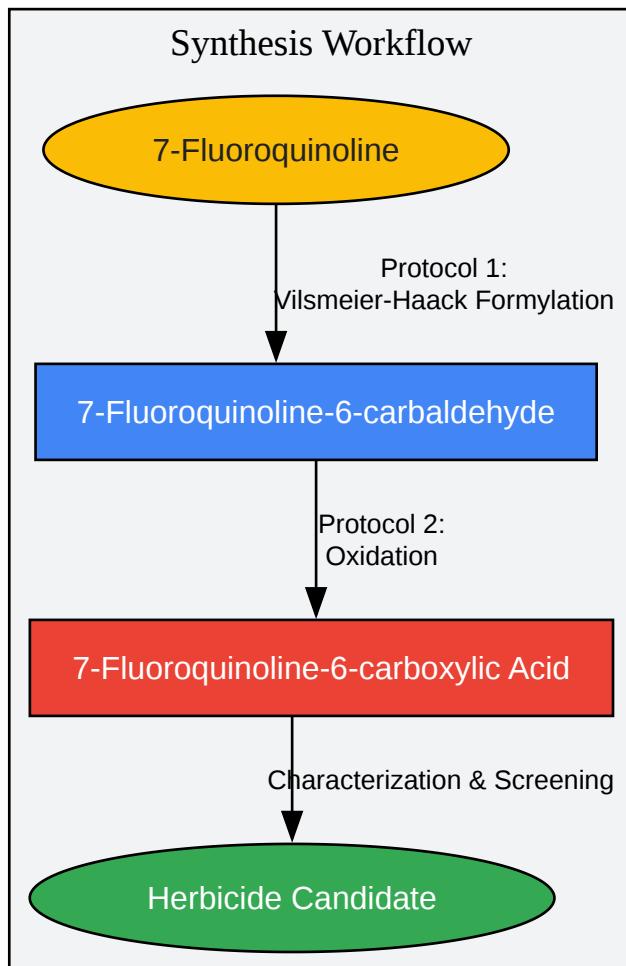
The synthesized 7-fluoroquinoline-6-carboxylic acid is designed to function as a synthetic auxin herbicide. Natural auxins (like indole-3-acetic acid) are plant hormones that regulate growth and development.^[8] Synthetic auxin herbicides mimic these hormones but are not easily metabolized by the plant.^[8] At the high concentrations applied during herbicide use, they overwhelm the plant's normal hormonal pathways, leading to uncontrolled, disorganized growth, and ultimately, plant death.^[7] The carboxylic acid group is essential for this activity, as it is believed to be the primary site of interaction with the auxin signaling pathway receptors.

Structure-Activity Relationship (SAR) Insights

The design of this herbicidal agent leverages key SAR principles:

- Quinoline Core: Provides the necessary structural scaffold for receptor binding.
- Carboxylic Acid (at C6): The essential functional group that mimics natural auxin and drives the herbicidal effect.
- Fluorine (at C7): The C-F bond is highly stable to metabolic degradation, potentially increasing the herbicide's persistence and efficacy in the field.^[6] It also increases lipophilicity, which can aid in transport across plant cell membranes.^[5]

Visualizations



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